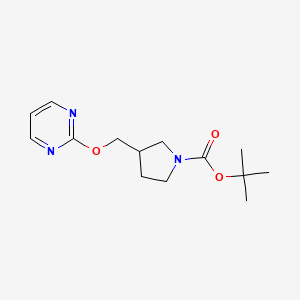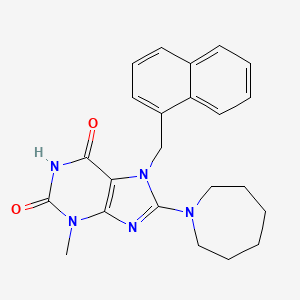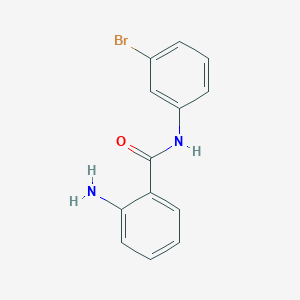![molecular formula C22H20N2O2 B12044679 N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)
N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the condensation reaction between a benzohydrazide and an aldehyde. The general synthetic route is as follows:
-
Starting Materials
- 4-[(4-methylbenzyl)oxy]benzaldehyde
- Benzohydrazide
-
Reaction Conditions
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)
- Temperature: Room temperature to reflux conditions
- Time: Several hours to overnight
-
Procedure
- Dissolve 4-[(4-methylbenzyl)oxy]benzaldehyde and benzohydrazide in ethanol or methanol.
- Add a catalytic amount of acetic acid or sodium acetate.
- Stir the reaction mixture at room temperature or under reflux conditions for several hours to overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol or methanol and dry under vacuum.
Industrial Production Methods
Industrial production of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone moiety.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of organic materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
- N’-((E)-{4-[(4-methoxybenzyl)oxy]phenyl}methylidene)benzohydrazide
- N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide
- N’-((E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene)benzohydrazide
Uniqueness
N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or functional material compared to similar compounds with different substituents.
属性
分子式 |
C22H20N2O2 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-17-7-9-19(10-8-17)16-26-21-13-11-18(12-14-21)15-23-24-22(25)20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI 键 |
STFGAAGZCBUZDR-HZHRSRAPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)
![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)



![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)





